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Compound of Interest

Compound Name: FAAH-IN-2

Cat. No.: B1677180 Get Quote

An objective analysis of the pharmacokinetic profiles of prominent fatty acid amide hydrolase

(FAAH) inhibitors, supported by experimental data from clinical and preclinical studies. This

guide is intended for researchers, scientists, and professionals in the field of drug development.

Fatty acid amide hydrolase (FAAH) has emerged as a significant therapeutic target for a variety

of disorders, including anxiety, pain, and neurodegenerative diseases. Inhibition of FAAH leads

to an increase in the endogenous levels of fatty acid amides (FAAs), such as anandamide,

potentiating their signaling. A number of FAAH inhibitors have been developed and have

entered clinical trials. Understanding the comparative pharmacokinetics of these compounds is

crucial for their continued development and potential therapeutic application. This guide

provides a comparative overview of the pharmacokinetics of several key FAAH inhibitors: PF-

04457845, JNJ-42165279, BIA 10-2474, and URB597.

Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for four FAAH inhibitors,

based on data from human clinical trials (for PF-04457845, JNJ-42165279, and BIA 10-2474)

and preclinical studies (for URB597).
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FAAH
Inhibitor

Study
Populatio
n

Dose
Route

Dose
Range

Tmax (h) t1/2 (h)
Key
Findings

PF-

04457845

Healthy

Volunteers

Oral 0.1 - 40 mg

(single);

0.5 - 8 mg

(multiple)

0.5 - 1.2 Not

explicitly

stated, but

FAAH

activity

returned to

baseline

within 2

weeks after

cessation

of dosing

up to 4 mg.

Rapidly

absorbed.

[1][2]

Exposure

increased

suprapropo

rtionally

from 0.1 to

10 mg and

proportiona

lly from 10

to 40 mg in

single

doses.[1]

[2] Steady-

state was

achieved

by day 7

with once-

daily

dosing.[1]

[2] Food

had no

effect on its

pharmacok

inetics.[1]

[2] Almost

complete

FAAH

inhibition

(>97%)

was

observed

at doses of
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0.3 mg and

above.[1]

[2]

JNJ-

42165279

Healthy

Volunteers
Oral

10 - 100

mg

(multiple

ascending

dose)

Rapidly

absorbed
8.14 - 14.1

Plasma

concentrati

ons

increased

in a dose-

dependent

manner.[3]

Accumulati

on was

observed

after 10

days of

daily

administrati

on.[3]

Potent

central and

peripheral

FAAH

inhibition

was

demonstrat

ed, with

saturation

of brain

FAAH

occupancy

at doses

≥10 mg.[3]

[4]

BIA 10-

2474

Healthy

Volunteers

Oral 0.25 - 100

mg

(single);

Rapidly

absorbed

8 - 10 (on

Day 10)

Showed a

linear

dose-

exposure
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2.5 - 50 mg

(multiple)

relationship

.[5][6]

Steady

state was

reached

within 5-6

days.[5][6]

A fatal

outcome

and severe

adverse

events

occurred in

the 50 mg

multiple-

dose

cohort,

leading to

study

termination

.[5][6] Non-

linear

pharmacok

inetics

were

suggested

at higher

doses (40-

100 mg),

possibly

indicating

saturated

elimination

and

accumulati

on.[7]
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URB597

(KDS-

4103)

Rats

Intraperiton

eal (i.p.) &

Oral

0.15 mg/kg

(ID50, i.p.);

up to 1500

mg/kg

(oral)

Not

explicitly

stated for

oral, but

significant

plasma

levels were

achieved.

Relatively

short half-

life noted in

some

studies.[8]

Orally

available in

rats and

cynomolgu

s monkeys.

[9] Inhibits

rat brain

FAAH

activity with

an ID50 of

0.15 mg/kg

after i.p.

administrati

on.[9] Oral

administrati

on in mice

led to

significant,

though

transient,

plasma

levels,

brain FAAH

inhibition,

and

increased

spinal cord

anandamid

e.[10]

Experimental Protocols
The data presented in this guide are derived from rigorous clinical and preclinical studies.

Below are summaries of the methodologies employed in the key human pharmacokinetic

studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/6950385_Pharmacological_profile_of_the_selective_FAAH_inhibitor_KDS-4103_URB597
https://pubmed.ncbi.nlm.nih.gov/16834756/
https://pubmed.ncbi.nlm.nih.gov/16834756/
https://air.unipr.it/handle/11381/1655997
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-04457845 Study Protocol
Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending

dose studies, and an open-label, randomized, food-effect study.[1][2]

Participants: Healthy subjects.

Dosing: Single oral doses ranging from 0.1 mg to 40 mg and multiple once-daily oral doses

from 0.5 mg to 8 mg for 14 days.[1][2]

Pharmacokinetic Analysis: Plasma and urine concentrations of PF-04457845 were

measured.

Pharmacodynamic Assessments: FAAH activity in human leukocytes and plasma

concentrations of fatty acid amides were determined.[1][2]

Safety and Tolerability: Assessed through monitoring of adverse events and effects on

cognitive function.[1]

JNJ-42165279 Study Protocol
Study Design: A phase I, multiple ascending dose study and a positron emission tomography

(PET) study.[3]

Participants: Healthy human volunteers.

Dosing: Multiple ascending oral doses.

Pharmacokinetic Analysis: Concentrations of JNJ-42165279 were measured in plasma,

cerebrospinal fluid (CSF), and urine.[3][4]

Pharmacodynamic Assessments: Plasma and CSF levels of fatty acid amides (FAAs) and

FAAH activity in leukocytes were determined.[3] Brain FAAH occupancy was assessed using

the PET tracer [11C]MK3168.[3][4]

Safety and Tolerability: Monitored throughout the study.

BIA 10-2474 Study Protocol
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Study Design: A phase I, double-blind, randomized, placebo-controlled, single ascending

dose and multiple ascending dose (10-day) study.[5][11]

Participants: 116 healthy male and female participants.[5]

Dosing: Single oral doses from 0.25 mg to 100 mg and multiple oral doses from 2.5 mg to 50

mg.[5][11]

Primary Outcome: Safety and tolerability of BIA 10-2474.[5]

Secondary Outcomes: Pharmacokinetics of BIA 10-2474 and pharmacodynamics, including

plasma concentrations of anandamide and other FAAs, and leukocyte FAAH activity.[5]

Visualizing the Mechanism and a Clinical Workflow
To further elucidate the context of these pharmacokinetic studies, the following diagrams

illustrate the FAAH signaling pathway and a generalized experimental workflow for a first-in-

human clinical trial.
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Caption: FAAH Signaling Pathway and Point of Inhibition.
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Caption: Generalized Workflow of a First-in-Human Pharmacokinetic Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677180#comparative-pharmacokinetics-of-different-
faah-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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